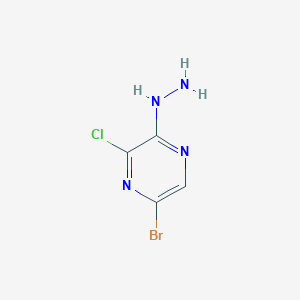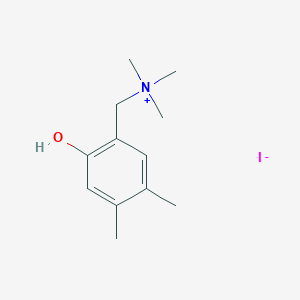
Fmoc-lys(boc-cys(trt))-OH
Descripción general
Descripción
Fmoc-lys(boc-cys(trt))-OH is a protected amino acid derivative used in peptide synthesis. It is composed of lysine, cysteine, and a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for protecting the amino group during peptide synthesis. The compound also includes tert-butoxycarbonyl (Boc) and trityl (Trt) protecting groups for the side chains of lysine and cysteine, respectively. These protecting groups are essential for preventing unwanted side reactions during the synthesis process.
Mecanismo De Acción
Target of Action
Fmoc-lys(boc-cys(trt))-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. These peptide chains play a crucial role in the structure and function of proteins, which are essential for the functioning of cells .
Mode of Action
this compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound is used to create peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. The compound plays a role in the synthesis of peptide a-thioesters, which are then used in the convergent synthesis of proteins . The downstream effects of this include the creation of new proteins, which can have various roles within the cell.
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process. The compound is used in a controlled laboratory setting, and its absorption, distribution, metabolism, and excretion (ADME) properties are controlled by the parameters of the synthesis process .
Result of Action
The result of the action of this compound is the creation of peptide a-thioesters, which are key intermediates in the synthesis of proteins . These proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function.
Action Environment
The action of this compound is influenced by various environmental factors within the laboratory setting. These include the specific conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other reagents . These factors can influence the efficacy and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-lys(boc-cys(trt))-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using piperidine, allowing the next amino acid to be coupled. This cycle of deprotection and coupling continues until the desired peptide sequence is obtained. The Boc and Trt groups are used to protect the side chains of lysine and cysteine during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-lys(boc-cys(trt))-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Fmoc, Boc, and Trt groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Oxidation and Reduction: Modifications of the cysteine thiol group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA).
Trt Deprotection: TFA with scavengers like triisopropylsilane (TIPS) and water.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further modifications or applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-lys(boc-cys(trt))-OH is used in the synthesis of complex peptides and proteins. It allows for the incorporation of lysine and cysteine residues with protected side chains, facilitating the formation of disulfide bonds and other post-synthetic modifications .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. The protected cysteine residue is particularly useful for introducing site-specific modifications.
Medicine
In medicine, peptides containing this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines. The ability to introduce specific modifications makes it valuable for designing molecules with enhanced stability and bioactivity.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-lys(boc)-OH: Similar but lacks the protected cysteine residue.
Fmoc-cys(trt)-OH: Contains only the protected cysteine residue.
Boc-lys(boc-cys(trt))-OH: Uses Boc protection for the amino group instead of Fmoc.
Uniqueness
Fmoc-lys(boc-cys(trt))-OH is unique due to the combination of protecting groups, allowing for the simultaneous protection of lysine and cysteine residues. This makes it particularly useful for synthesizing peptides that require specific modifications at these positions.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)/t41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRZVVHIJMLBK-COCZKOEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)






![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)






